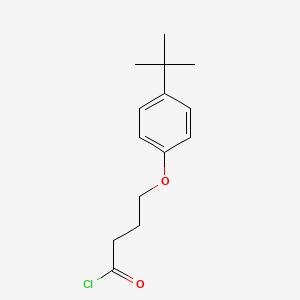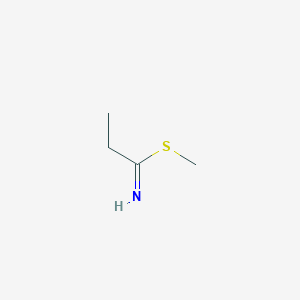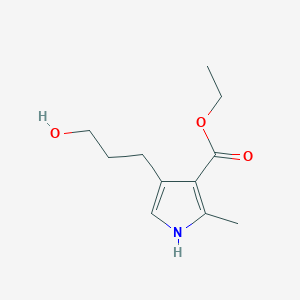propanedinitrile CAS No. 647839-78-9](/img/structure/B12593916.png)
[(4-Cyanopyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyanopyridin-2-yl)methylpropanedinitrile is a chemical compound that belongs to the class of nitriles. It features a pyridine ring substituted with a cyanomethyl group and a trifluoropropyl group, making it a versatile compound in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanopyridin-2-yl)methylpropanedinitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-cyanopyridine with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Cyanopyridin-2-yl)methylpropanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl or trifluoropropyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(4-Cyanopyridin-2-yl)methylpropanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Cyanopyridin-2-yl)methylpropanedinitrile depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyanomethyl group can participate in hydrogen bonding and other interactions with target molecules.
Comparison with Similar Compounds
(4-Cyanopyridin-2-yl)methylpropanedinitrile can be compared with other similar compounds such as:
4-Cyanopyridine: Lacks the trifluoropropyl group, making it less lipophilic.
3,3,3-Trifluoropropylamine: Lacks the pyridine ring and cyanomethyl group, resulting in different reactivity and applications.
4-Cyanopyridine-3-boronic acid pinacol ester: Contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.
The unique combination of the pyridine ring, cyanomethyl group, and trifluoropropyl group in (4-Cyanopyridin-2-yl)methylpropanedinitrile imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
647839-78-9 |
|---|---|
Molecular Formula |
C13H9F3N4 |
Molecular Weight |
278.23 g/mol |
IUPAC Name |
2-[(4-cyanopyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C13H9F3N4/c14-13(15,16)3-2-12(8-18,9-19)6-11-5-10(7-17)1-4-20-11/h1,4-5H,2-3,6H2 |
InChI Key |
AQLKFCKUOROORC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C#N)CC(CCC(F)(F)F)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



propanedinitrile](/img/structure/B12593841.png)
![3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile](/img/structure/B12593845.png)
![[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B12593851.png)
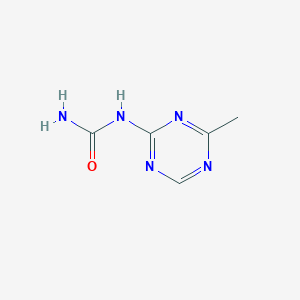
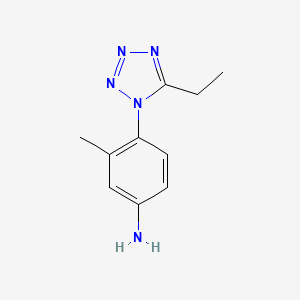
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12593870.png)
germane](/img/structure/B12593878.png)
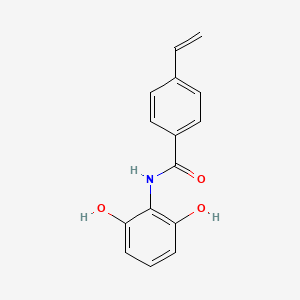
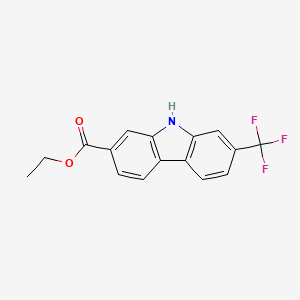
![Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one](/img/structure/B12593902.png)
